molecular formula C17H16N4O2 B2910492 2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine CAS No. 706777-81-3

2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine

Cat. No.: B2910492
CAS No.: 706777-81-3
M. Wt: 308.341
InChI Key: YMJMMRCIHUURQI-UHFFFAOYSA-N
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Description

2-Benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused tetracyclic structure that incorporates a benzoimidazo[1,2-a]pyrazine core, a privileged architecture found in biologically active molecules. The 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine scaffold has been identified as a novel and potent pharmacophore for the development of direct thrombin inhibitors, serving as a key structural component in antithrombotic drug research . The nitro group at the 8-position and the benzyl group at the 2-position serve as versatile handles for further synthetic modification, allowing researchers to explore structure-activity relationships and optimize properties for specific targets. The imidazo[1,2-a]pyrazine core is known to be associated with a wide range of pharmacological activities, underscoring its value in the design of new therapeutic agents . This product is intended for research and development purposes in laboratory settings. It is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-benzyl-8-nitro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-21(23)14-6-7-16-15(10-14)18-17-12-19(8-9-20(16)17)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJMMRCIHUURQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)[N+](=O)[O-])CN1CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine typically involves the condensation of 2-aminobenzimidazole with benzyl halides and nitroalkenes under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Cyclization: Acid or base catalysts under reflux conditions.

Major Products Formed

    Reduction: 2-Benzyl-8-amino-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole.

    Substitution: Various substituted derivatives depending on the substituent used.

    Cyclization: Polycyclic heterocycles with potential biological activity.

Scientific Research Applications

2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is a complex heterocyclic compound featuring a pyrazino ring fused to a benzimidazole core, with a benzyl group at the 2-position and a nitro group at the 8-position. This unique structure gives it distinct chemical properties and potential biological activities.

Potential Applications

While specific industrial applications for this compound are not well-documented, its potential in various fields is being explored.

  • Therapeutic Potential The biological activity of this compound has garnered attention for its potential therapeutic effects. It is believed to interact with specific molecular targets within cells, with the nitro group possibly undergoing bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The benzyl group may also facilitate cellular penetration and interaction with intracellular targets. Exploration of its derivatives could lead to new therapeutic agents with enhanced efficacy and reduced side effects.
  • Interaction with Biomolecules Interaction studies suggest that this compound may interact with various biomolecules. The nitro group's ability to form reactive intermediates suggests potential interactions with proteins and nucleic acids.

Structural Analogues

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
2-PhenylbenzimidazoleLacks pyrazino ring and nitro groupShares benzimidazole core
8-NitroquinolineContains a nitro group but differs structurallyDifferent heterocyclic ring
BenzylimidazoleSimilar benzyl group but lacks nitro and pyrazinoSimpler structure without fused rings

Mechanism of Action

The mechanism of action of 2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Optical Properties and Substituent Effects

Benzoimidazo[1,2-a]pyrazines are categorized into two groups based on optical behavior :

  • Group A (4BP) : Compounds with a benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine scaffold.
  • Group B (5BP) : Derivatives fused with an additional aromatic ring (e.g., naphthalene).
Table 1: Fluorescence Properties of Selected Analogs
Compound Substituents (R1/R2) Emission Max (nm) Quantum Yield (Φ) Key Observation
8c (Group A) R1=Cl, R2=Ph 450 0.42 Hypsochromic shift; enhanced intensity due to EWG
8g (Group A) R1=Me, R2=Ph 480 0.35 Bathochromic shift from electron-donating Me
8h (Group B) Naphthalene fusion 465 0.56 Stronger fluorescence due to extended conjugation
Target Compound R1=NO₂, R2=Benzyl ~440 (predicted) N/A Expected blue shift from nitro EWG; reduced intensity due to tetrahydro ring

Key Findings :

  • Electron-withdrawing groups (e.g., Cl, NO₂) at R1 induce hypsochromic shifts and enhance fluorescence intensity in Group A .
  • The tetrahydro configuration in the target compound likely reduces π-conjugation, diminishing emission intensity compared to fully aromatic analogs like 8h .
Table 2: Bioactivity Comparison
Compound Scaffold Activity (IC₅₀/MIC) Application
HSL385 (imidazo[1,2-a]pyrazine) Imidazo[1,2-a]pyrazine 72% MNK2 inhibition at 123 nM Anticancer (CML/AML)
5d (benzo[4,5]imidazo[1,2-a]pyrimidine) Pyrimidine fusion ED₅₀ = 5.75 mg/kg (anti-inflammatory) COX-2 inhibition
Target Compound Tetrahydrobenzoimidazopyrazine N/A Potential bioimaging due to nitro group’s redox activity

Key Insights :

  • The nitro group in the target compound may confer redox activity, useful in bioimaging or prodrug designs .
  • Imidazo[1,2-a]pyrazines with EWGs (e.g., Cl, NO₂) often show improved kinase inhibition compared to electron-donating analogs .

Challenges :

  • Regioisomer formation with unsymmetrical diamines (e.g., 8c vs. 8e) requires precise control .
  • Nitro group installation may necessitate protection strategies to avoid side reactions .

Biological Activity

The compound 2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

  • Molecular Formula : C17H16N4O2
  • Molecular Weight : 308.341 g/mol
  • CAS Number : Not specified in the sources but can be derived from the molecular structure.

Antimicrobial Properties

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Activity Against Mycobacterium tuberculosis : Nitro-containing heterocycles have shown effectiveness against Mycobacterium tuberculosis. The mechanism is believed to involve interference with cell wall synthesis and bioenergetics pathways .

Anticancer Activity

Research has identified that compounds within the same chemical family as This compound possess anticancer properties:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including the inhibition of specific kinases and modulation of signaling pathways associated with cell survival .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit various enzymes:

  • Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown promising results as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .

Synthesis Methods

The synthesis of This compound typically involves multi-step reactions that include:

  • Formation of the Imidazole Ring : Initial reactions focus on constructing the imidazole framework through condensation reactions.
  • Nitro Group Introduction : The introduction of the nitro group can be achieved via electrophilic nitration methods.
  • Final Cyclization and Functionalization : The final steps involve cyclization to form the tetrahydro structure and subsequent functionalization to achieve the benzyl group.

Example Synthetic Pathway

StepReaction TypeReagentsConditions
1CondensationAnthranilic acid + Piperidine derivativeHeat
2NitrationNitro group sourceElectrophilic conditions
3CyclizationIntermediate productsControlled heating

Study on Antimicrobial Effects

A study published in Journal of Medicinal Chemistry examined various nitro-substituted heterocycles against Mycobacterium tuberculosis. The results indicated that modifications on the benzyl group significantly enhanced antimicrobial efficacy .

Study on Anticancer Activity

Research highlighted in Cancer Research focused on derivatives of similar structures showing selective cytotoxicity against breast cancer cell lines. The study concluded that specific substitutions on the imidazole ring could enhance activity .

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